molecular formula C21H24FN3O3 B2618326 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide CAS No. 896257-74-2

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide

Cat. No.: B2618326
CAS No.: 896257-74-2
M. Wt: 385.439
InChI Key: ZHOUVHOAMFMHNA-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide is a synthetic small molecule designed for research applications, particularly in the fields of neuroscience and medicinal chemistry. This compound features a molecular architecture that combines a benzo[d][1,3]dioxole (piperonyl) group, a fluorophenyl-piperazine moiety, and an acetamide terminus. This structure is characteristic of compounds investigated for their potential to interact with neurological targets . The inclusion of the 2-fluorophenyl group on the piperazine ring is a common structural motif aimed at enhancing binding affinity and selectivity for certain receptor subtypes, a strategy evident in related research compounds . Researchers can utilize this compound as a chemical standard or as a building block in structure-activity relationship (SAR) studies to optimize pharmacological properties. The presence of the benzo[d][1,3]dioxole group suggests potential for exploration in programs targeting various CNS receptors . As with all such sophisticated organic molecules, researchers are responsible for fully characterizing the compound (e.g., via NMR, LC-MS) upon receipt to confirm its identity and purity before use in any experimental system . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3/c1-15(26)23-13-19(16-6-7-20-21(12-16)28-14-27-20)25-10-8-24(9-11-25)18-5-3-2-4-17(18)22/h2-7,12,19H,8-11,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOUVHOAMFMHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the piperazine ring: This step often involves the reaction of the benzo[d][1,3]dioxole intermediate with a piperazine derivative under suitable conditions.

    Attachment of the fluorophenyl group: This can be done through nucleophilic substitution reactions where the piperazine intermediate reacts with a fluorophenyl halide.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine and fluorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl halides, and various nucleophiles or electrophiles are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that compounds similar to N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in various models .
  • Antidepressant Effects
    • Piperazine derivatives are often associated with antidepressant activity. The presence of the piperazine ring in this compound may contribute to its potential as an antidepressant agent by modulating neurotransmitter systems .
  • Antimicrobial Properties
    • Some studies have reported that compounds containing the benzo[d][1,3]dioxole structure possess antimicrobial properties. This suggests that this compound could be explored for its efficacy against various bacterial and fungal strains .
  • Enzyme Inhibition
    • There is ongoing research into the inhibitory effects of similar compounds on enzymes such as acetylcholinesterase and α-glucosidase, which are relevant for conditions like Alzheimer's disease and diabetes mellitus . This highlights the compound's potential therapeutic applications in neurodegenerative diseases and metabolic disorders.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the benzo[d][1,3]dioxole moiety.
  • Alkylation of the piperazine derivative.
  • Acetylation to form the final product.

Characterization methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to this compound:

StudyFindings
Ghouse Khan et al. (2019)Showed significant antibacterial and antifungal activities for piperazine derivatives .
Recent InvestigationsHighlighted the anticancer properties of similar structures through apoptosis induction in cancer cell lines .
Enzyme Inhibition StudiesDemonstrated potential for treating diabetes and Alzheimer's through enzyme inhibition .

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to neurotransmitter receptors in the brain, affecting signal transduction pathways.

    Enzymes: Inhibition or activation of enzymes involved in metabolic processes.

    Pathways: Modulation of cellular pathways that regulate cell growth, apoptosis, and other critical functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Containing Acetamides

Piperazine derivatives are common in drug design due to their versatility in modulating receptor affinity and pharmacokinetics. Key analogs include:

Compound Name Structural Differences vs. Target Compound Key Findings Reference
2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide 4-Fluorophenyl (vs. 2-fluorophenyl); methoxy-nitrophenyl acetamide Synthesized as a CNS agent; nitro group may enhance blood-brain barrier penetration.
N-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-2-(2-fluorophenyl)acetamide Lacks piperazine ring; direct fluorophenyl-acetamide linkage Structural simplicity may reduce metabolic stability compared to piperazine analogs.
ASN90 ((S)-N-(5-(4-(1-(Benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide) Thiadiazole core; ethyl-benzodioxole-piperazine linkage O-GlcNAcase inhibitor with potential for treating proteinopathies like Alzheimer’s.

Key Insights :

  • Substitution on the piperazine ring (e.g., 2- vs. 4-fluorophenyl) significantly impacts receptor selectivity. For instance, 4-fluorophenyl analogs may exhibit stronger σ-receptor affinity, while 2-fluorophenyl derivatives could favor dopamine D2/D3 modulation .
Benzodioxole Derivatives with Varied Substituents

Benzodioxole-containing acetamides exhibit diverse bioactivities depending on substituents:

Compound Name Structural Features Biological Activity Reference
2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-methoxyphenyl)-2-oxoacetamide (4p) Keto-acetamide; methoxyphenyl substituent Antifungal activity (Candida spp.)
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide Thiazolidinedione core; phenylacetamide Anti-inflammatory and antidiabetic potential
D14: (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide Conjugated dienamide; methylthio-phenyl group Antiproliferative activity (cancer cell lines)

Key Insights :

  • The α-ketoacetamide group in compounds like 4p enhances antifungal activity by targeting fungal cytochrome P450 enzymes .
  • Extended conjugation (e.g., D14’s dienamide chain) may improve DNA intercalation or tubulin inhibition in cancer cells .
Pharmacological Activity Comparison
Activity Type Example Compound Mechanism/Application Reference
Antimicrobial 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) Targets gram-positive bacteria via membrane disruption.
Enzyme Inhibition ASN90 Inhibits O-GlcNAcase, modulating tau phosphorylation in neurodegeneration.
Anticancer (Z)-N-(4-(2-(Benzo[d][1,3]dioxol-5-yl)-1-cyanovinyl)phenyl)acetamide (29a) Induces apoptosis via caspase-3 activation.

Key Insights :

  • Piperazine-linked acetamides (e.g., compound 47) demonstrate broad-spectrum antimicrobial activity, suggesting the target compound could be optimized for similar applications .
  • The benzodioxole group’s metabolic stability (via CYP450 inhibition) may reduce drug clearance, enhancing therapeutic efficacy .

Spectral Data Trends :

  • 1H NMR : Benzodioxole protons appear as singlets at δ 6.7–7.0 ppm; piperazine protons resonate as multiplets at δ 2.5–3.5 ppm .
  • 13C NMR : Acetamide carbonyl at δ 170–175 ppm; benzodioxole carbons at δ 100–150 ppm .

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide, a compound featuring a complex structure incorporating a benzo[d][1,3]dioxole moiety and a piperazine ring, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound is characterized by the following structural formula:

C19H22FN3O3\text{C}_{19}\text{H}_{22}\text{F}\text{N}_{3}\text{O}_{3}

Key structural components include:

  • Benzo[d][1,3]dioxole : A bicyclic compound known for its role in various biological activities.
  • Piperazine ring : A common pharmacophore in many therapeutic agents.

1. Anticancer Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines.

A study reported that a related compound demonstrated an IC50 value of 25.72 ± 3.95 μM against the MCF cell line, indicating effective apoptosis induction in cancer cells . Additionally, animal models treated with similar compounds showed suppressed tumor growth, reinforcing their potential as anticancer agents .

2. Neuropharmacological Effects

The piperazine moiety is often associated with neuroactive properties. Compounds featuring this structure have been studied for their effects on neurotransmitter systems. For instance, certain piperazine derivatives have displayed affinity for serotonin receptors, suggesting potential applications in treating mood disorders and anxiety .

3. Antimicrobial Activity

Some derivatives of the benzo[d][1,3]dioxole structure have been evaluated for antimicrobial effects. A related study highlighted that compounds with bulky hydrophobic groups exhibit potent activity against bacterial strains such as Escherichia coli and Bacillus subtilis . This suggests that this compound may also possess antimicrobial properties.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundIC50/EffectReference
AnticancerCompound 125.72 ± 3.95 μM
NeuropharmacologicalPiperazine DerivativeAffinity for serotonin receptors
AntimicrobialBenzodioxole DerivativeEffective against E. coli and B. subtilis

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell cycle progression in cancer cells.
  • Receptor Modulation : The interaction with neurotransmitter receptors may lead to altered signaling pathways that affect mood and anxiety levels.
  • Membrane Disruption : Antimicrobial activity may result from the ability to disrupt bacterial cell membranes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide, and what critical reaction parameters influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the piperazine-fluorophenyl intermediate via nucleophilic substitution or coupling reactions under basic conditions (e.g., triethylamine in DMF) .
  • Step 2 : Condensation with the benzo[d][1,3]dioxole-acetamide moiety using carbodiimide coupling agents.
  • Key parameters : Temperature (60–80°C for optimal coupling), solvent choice (DMF or THF for solubility), and stoichiometric ratios (1:1.2 for amine:carbonyl) to minimize side products .
    • Data Table :
StepReagents/ConditionsYield (%)
14-(2-Fluorophenyl)piperazine, DMF, 70°C65–75
2EDCI, HOBt, THF, RT50–60

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

  • Analytical Workflow :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95% by area under the curve) .
  • NMR : Confirm structure via ¹H NMR (e.g., δ 6.8–7.2 ppm for aromatic protons, δ 3.5–4.0 ppm for piperazine CH₂ groups) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peak (e.g., m/z 427.2 [M+H]⁺) .

Advanced Research Questions

Q. What experimental designs are recommended to evaluate the compound’s binding affinity to serotonin/dopamine receptors, and how can contradictory data from similar analogs be reconciled?

  • Methodology :

  • Radioligand Binding Assays : Use 5-HT₁A or D₂ receptor membranes with [³H]-8-OH-DPAT or [³H]-spiperone as tracers. Calculate IC₅₀ values via competitive binding curves .
  • Contradiction Analysis : Compare SAR data from analogs (e.g., substituent effects on fluorophenyl or piperazine groups). For example, 2-fluorophenyl may enhance 5-HT₁A affinity vs. 4-fluorophenyl in analogs .
    • Data Table :
AnalogSubstituent5-HT₁A IC₅₀ (nM)D₂ IC₅₀ (nM)
Target2-Fluorophenyl12 ± 285 ± 10
Analog A4-Fluorophenyl45 ± 5110 ± 15

Q. How can researchers optimize the compound’s metabolic stability without compromising receptor selectivity?

  • Strategy :

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Modify labile groups (e.g., methyl substituents on acetamide to block oxidative metabolism) .
  • Selectivity Testing : Screen against off-target receptors (e.g., α₁-adrenergic, histamine H₁) to ensure modifications do not broaden activity .

Q. What computational approaches are effective in predicting ADMET properties, and how can in silico models be validated experimentally?

  • Tools :

  • Molecular Dynamics : Simulate blood-brain barrier permeability (e.g., LogP ~2.5 for optimal CNS penetration) .
  • QSAR Models : Train models on datasets of piperazine derivatives to predict toxicity (e.g., hERG inhibition risk) .
    • Validation : Compare predicted vs. experimental hepatotoxicity (e.g., HepG2 cell viability assays) .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported biological activities between this compound and its structural analogs?

  • Case Study : Conflicting data on antimicrobial activity in analogs may arise from assay conditions (e.g., bacterial strain variability).

  • Resolution : Standardize protocols (e.g., CLSI guidelines) and retest under controlled conditions (pH 7.4, 37°C) .

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